

# Spectroscopic Profile of Cyanidin 3,5-diglucoside: A Technical Guide

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## Compound of Interest

Compound Name: Cyanidin 3,5-diglucoside

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Cyanidin 3,5-diglucoside**, a prominent anthocyanin. The following sections detail its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral properties, offering valuable data for identification, characterization, and quantification in various research and development applications.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of **Cyanidin 3,5-diglucoside** is characterized by a strong dependence on the pH of the solvent, a hallmark of anthocyanins due to their structural transformations in response to acidity.

Table 1: UV-Vis Spectroscopic Data for **Cyanidin 3,5-diglucoside**

Solvent/pH Condition	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ ) ( $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ )
Acidic (e.g., pH 1.0)	~520	Not explicitly found for 3,5-diglucoside; 26,900 is commonly used for the related Cyanidin-3-glucoside[1]
Aqueous Solution	575[2]	Data not available
From Pomegranate Flowers	502[3]	Data not available

Note: The molar absorptivity of Cyanidin-3-glucoside is often used for the quantification of total anthocyanins and may serve as an estimate for **Cyanidin 3,5-diglucoside** in the absence of a specific value.

## Experimental Protocol: UV-Vis Spectroscopy

A common method for the UV-Vis analysis of anthocyanins like **Cyanidin 3,5-diglucoside** is the pH differential method, which relies on the change in absorbance at different pH values.

- Sample Preparation:
  - A stock solution of **Cyanidin 3,5-diglucoside** is prepared in an appropriate solvent, typically methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl) to ensure stability.
  - Two aliquots of the stock solution are taken. One is diluted with a pH 1.0 buffer (typically potassium chloride) and the other with a pH 4.5 buffer (typically sodium acetate).
- Instrumentation and Measurement:
  - A dual-beam UV-Vis spectrophotometer is used.
  - The absorbance of both solutions is measured at the wavelength of maximum absorbance in the visible region (around 520 nm) and at a longer wavelength (around 700 nm) to correct for haze or turbidity.

- The difference in absorbance between the pH 1.0 and pH 4.5 solutions is used to calculate the concentration of the anthocyanin.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Cyanidin 3,5-diglucoside**, providing detailed information about the carbon and hydrogen framework of the molecule.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Cyanidin 3,5-diglucoside** (in CD<sub>3</sub>OD)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	8.81	s	
H-2', H-6'	7.61	s	
H-8	6.73	s	
H-6	6.53	d	4.8
H-1" (Glc at C3)	5.25	d	7.2
Sugar Protons	3.38 - 3.87	m	

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Cyanidin 3,5-diglucoside** (in CD<sub>3</sub>OD)

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-7	170.2
C-5	163.5
C-9	159.1
C-2	157.4
C-4'	147.4
C-3'	145.7
C-4	144.7
C-10	135.7
C-1'	119.8
C-6'	113.1
C-5'	112.4
C-6	103.4
C-8	103.2
C-3	95.0
C-2"	78.7
C-3"	78.0
C-5"	74.7
C-4"	71.0
C-6"	62.3

Disclaimer: The NMR data presented is based on available literature and may require further confirmation through 2D NMR experiments for unambiguous assignment.

## Experimental Protocol: NMR Spectroscopy

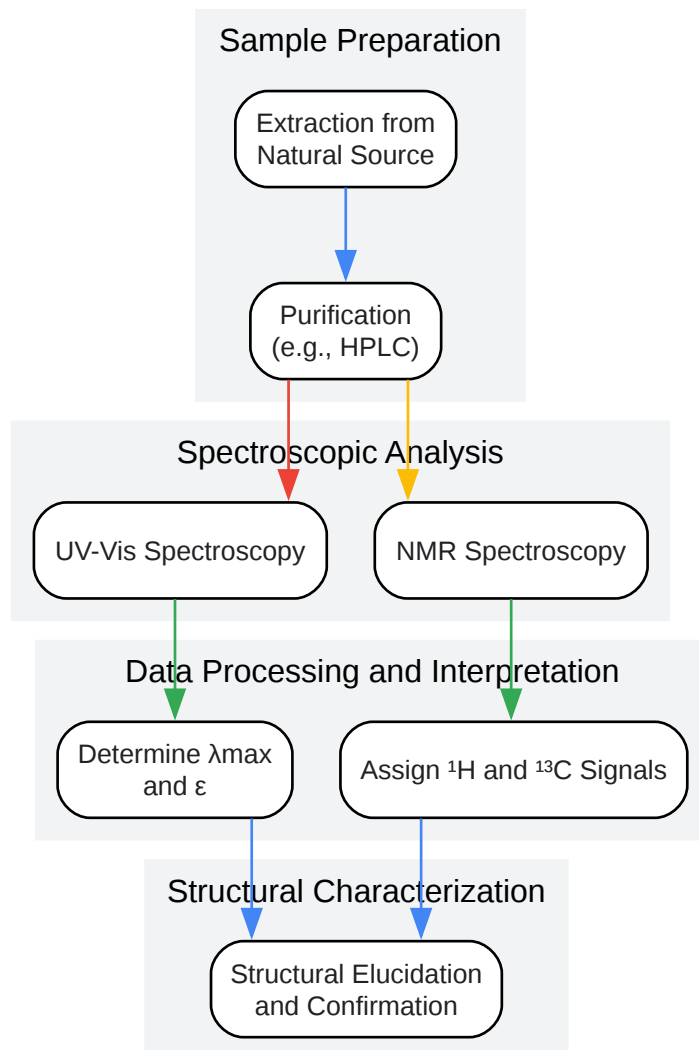
- Sample Preparation:

- A few milligrams of purified **Cyanidin 3,5-diglucoside** are dissolved in a deuterated solvent, typically methanol- $d_4$  ( $CD_3OD$ ), which is a good solvent for anthocyanins.
- To improve the stability of the flavylium cation and obtain sharp signals, a small amount of an acid, such as trifluoroacetic acid- $d$  (TFA- $d$ ), is often added to the solvent.
- The solution is then transferred to a standard 5 mm NMR tube.
- Instrumentation and Measurement:
  - $^1H$  and  $^{13}C$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Standard pulse sequences are used for acquiring 1D spectra.
  - For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a natural product like **Cyanidin 3,5-diglucoside**.

## Workflow for Spectroscopic Analysis of Cyanidin 3,5-diglucoside



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Caption: General workflow for the spectroscopic analysis of natural products.

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of Cyanidin 3,5-diglucoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190879#spectroscopic-data-for-cyanidin-3-5-diglucoside-uv-vis-nmr]

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